![molecular formula C13H9BrClIO B6293259 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene CAS No. 2404733-58-8](/img/structure/B6293259.png)
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene
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Description
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is a chemical compound that belongs to the category of heterocyclic organic compounds . It is also known by its CAS number 56872-27-6 .
Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene includes a benzene ring with a benzyloxy group, a bromine atom, a chlorine atom, and an iodine atom attached to it . The molecular formula is C13H10BrClO and the molecular weight is 297.57 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene include a boiling point of 366.808ºC at 760 mmHg, a melting point of 58-62ºC, a flash point of 175.639ºC, and a density of 1.471g/cm³ .Scientific Research Applications
Synthesis of Novel Chalcones Derivatives
Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . Compounds were synthesized by coupling with aromatic substituted aldehyde . These compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Antimicrobial Activity
The synthesized compounds were screened for antimicrobial activity . They were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard and for antimicrobial activity by Cup Plate method on gram positive and gram negative bacterial strain using amoxicillin as standard .
properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWYLFOQIFKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene |
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